molecular formula C9H16ClNO2 B2759247 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride CAS No. 2309448-37-9

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride

Cat. No.: B2759247
CAS No.: 2309448-37-9
M. Wt: 205.68
InChI Key: PNKISYTUBBYVKB-UHFFFAOYSA-N
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Description

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride is a chemical compound with a unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride typically involves the formation of the spirocyclic core followed by functionalization at the carboxylic acid position. Common synthetic routes include:

    Cyclization Reactions: Starting from linear precursors, cyclization reactions are employed to form the spirocyclic core.

    Functional Group Transformations: Subsequent transformations introduce the carboxylic acid and hydrochloride functionalities.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen-containing functional groups.

    Reduction: Removal of oxygen or addition of hydrogen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxa-8-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride
  • 8-Oxa-5-azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride

Uniqueness

5-Azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride is unique due to its specific spirocyclic structure and the presence of both azaspiro and carboxylic acid functionalities. This combination of features makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-azaspiro[3.5]nonane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c11-8(12)7-2-5-10-9(6-7)3-1-4-9;/h7,10H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKISYTUBBYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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